molecular formula C7H3ClF3NO3 B1455313 2-Chloro-6-nitro-4-(trifluoromethyl)phenol CAS No. 69741-64-6

2-Chloro-6-nitro-4-(trifluoromethyl)phenol

Cat. No. B1455313
CAS RN: 69741-64-6
M. Wt: 241.55 g/mol
InChI Key: GAZOASPEAVAGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-nitro-4-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H3ClF3NO3 . It is a major product of solution phase photodecomposition of fluorodifen .


Molecular Structure Analysis

The InChI code for 2-Chloro-6-nitro-4-(trifluoromethyl)phenol is 1S/C7H3ClF3NO3/c8-4-1-3(7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H . The molecular weight is 241.55 .


Physical And Chemical Properties Analysis

The physical form of 2-Chloro-6-nitro-4-(trifluoromethyl)phenol is a powder . It has a melting point of 33-34°C .

Scientific Research Applications

Organic Synthesis and Material Science

One significant application of trifluoromethylated phenols involves their role in the synthesis of complex organic compounds and materials. For instance, they are used as precursors for the preparation of diflunisal carboxamides, showcasing their potential in creating anti-inflammatory drug derivatives through amidation and esterification processes (Guang-xiang Zhong et al., 2010). Similarly, nucleophilic substitution reactions with these compounds have facilitated the synthesis of poly(phenylene oxide) containing trifluoromethyl groups, highlighting their importance in developing polymers with desirable properties such as low dielectric constants and moisture absorption (Y. Kim, I. Chung, & S. Kim, 2003).

Environmental Applications

In environmental science, derivatives of 2-Chloro-6-nitro-4-(trifluoromethyl)phenol have been studied for their degradation and adsorption behaviors. Research on the ozonation of 4-chloro-2-nitrophenol, a structurally similar compound, in aqueous solutions shows effective degradation, particularly under alkaline conditions, offering insights into removing toxic phenolic compounds from industrial wastewater (P. Gharbani et al., 2010). Additionally, the adsorption of chloro-2-nitrophenol by graphene from aqueous solutions has been investigated, providing a foundation for developing new filtration and purification technologies to address environmental pollution (A. Mehrizad & P. Gharbani, 2014).

properties

IUPAC Name

2-chloro-6-nitro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-4-1-3(7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZOASPEAVAGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-nitro-4-(trifluoromethyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-nitro-4-(trifluoromethyl)phenol
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-nitro-4-(trifluoromethyl)phenol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-nitro-4-(trifluoromethyl)phenol
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-nitro-4-(trifluoromethyl)phenol
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-nitro-4-(trifluoromethyl)phenol
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-nitro-4-(trifluoromethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.